molecular formula C13H15ClN4S B3086816 methyl 4-(3-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 1164548-40-6

methyl 4-(3-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B3086816
CAS No.: 1164548-40-6
M. Wt: 294.8 g/mol
InChI Key: CMSOERODYKCNHG-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a useful research compound. Its molecular formula is C13H15ClN4S and its molecular weight is 294.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action of this compound is not well-documented. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific information on its targets, it’s challenging to provide a detailed explanation of its interaction with targets and any resulting changes .

Biochemical Pathways

The compound could potentially interfere with various biochemical pathways due to its complex structure, but without knowing its specific targets, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without specific information on its targets and mode of action, it’s challenging to predict its potential effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can all impact how a compound interacts with its targets. Without specific information on this compound’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its action .

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-7-5-17(6-8-18)12-4-2-3-11(14)9-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSOERODYKCNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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